Glucosamine acetoacetate condensate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

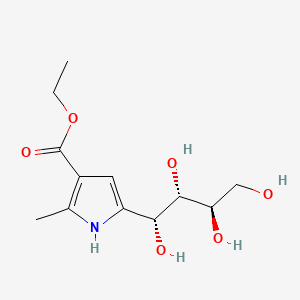

Glucosamine acetoacetate condensate, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO6 and its molecular weight is 273.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Effects on Insulin and Glucose Levels

Research indicates that glucosamine acetoacetate condensate significantly impacts insulin and glucose metabolism. A study conducted on white albino rats demonstrated that treatment with this compound resulted in increased insulin levels and decreased glucose levels in serum. Furthermore, the incorporation of glucose into liver and muscle tissues was enhanced in treated subjects compared to controls, suggesting a potential role in managing diabetes-related metabolic disturbances .

Diabetic Symptoms Alleviation

In another study focusing on obese diabetic mice, this compound alleviated classical diabetic symptoms such as hyperglycemia and glycosuria. The treatment improved liver glycogen levels, indicating a positive effect on overall metabolic health . These findings suggest that this compound may serve as a therapeutic agent for diabetes management.

Targeting Glucosamine-6-Phosphate Synthase

This compound is linked to the inhibition of glucosamine-6-phosphate synthase, an enzyme critical in bacterial cell wall synthesis. This inhibition presents a promising avenue for developing new antimicrobial agents. Research highlights the potential of glucosamine-6-phosphate synthase inhibitors derived from glucosamine compounds to combat various bacterial infections .

Agricultural Applications

Glucosamine compounds, including this compound, have been explored for their ability to enhance plant growth and crop yield. Studies indicate that these compounds can be applied to plant propagating materials or soil to stimulate growth through improved nutrient uptake and stress resistance. Specifically, N-palmitoleyl-D-glucosamine has shown efficacy in increasing the agronomic performance of crops like soybeans and corn .

Case Studies and Research Findings

Safety and Efficacy Considerations

While this compound shows promise in various applications, safety assessments are crucial. Current literature indicates that glucosamine derivatives are generally well-tolerated with mild adverse effects reported occasionally . However, further studies are necessary to establish long-term safety profiles and efficacy across diverse populations.

Propiedades

Número CAS |

5971-80-2 |

|---|---|

Fórmula molecular |

C12H19NO6 |

Peso molecular |

273.28 g/mol |

Nombre IUPAC |

ethyl 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C12H19NO6/c1-3-19-12(18)7-4-8(13-6(7)2)10(16)11(17)9(15)5-14/h4,9-11,13-17H,3,5H2,1-2H3/t9-,10-,11-/m1/s1 |

Clave InChI |

IRUIHWPMMWDMGN-GMTAPVOTSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C1)C(C(C(CO)O)O)O)C |

SMILES isomérico |

CCOC(=O)C1=C(NC(=C1)[C@H]([C@@H]([C@@H](CO)O)O)O)C |

SMILES canónico |

CCOC(=O)C1=C(NC(=C1)C(C(C(CO)O)O)O)C |

Sinónimos |

ethyl-2-methyl-5-(D-arabinotetrahydroxybutyl)-3-pyrrole carboxylate glucosamine acetoacetate condensate pyrrole condensate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.